molecular formula C15H14O3 B1676062 Mansonone E CAS No. 5090-87-9

Mansonone E

Cat. No. B1676062
CAS RN: 5090-87-9
M. Wt: 242.27 g/mol
InChI Key: SYWTYRLIJCHSLJ-UHFFFAOYSA-N
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Description

Mansonone E is a compound that has been isolated from Mansonia gagei . It has been found to inhibit α-MSH-induced melanogenesis in B16 cells by inhibiting CREB expression and phosphorylation in the PI3K/Akt pathway . This compound has been selectively used in cosmetics due to its ability to inhibit melanogenesis, freckles, and hyperpigmentation .


Synthesis Analysis

The synthesis of Mansonone E was completed in six steps and 34% overall yield from commercially available starting material 3‐bromo‐4‐methyl acetophenone . The thermal ring expansion of a cyclobutenedione derivative followed by an intramolecular 1,3‐alkoxy exchange provided a facile route to the 1,2‐naphthoquinone tricyclic structure of Mansonone E .


Molecular Structure Analysis

Mansonone E is a tricyclic sesquiterpenoid containing a 1,2-naphthoquinone moiety . It shares the same chemical scaffold with Mansonones F, H, I, L, and M .


Chemical Reactions Analysis

Mansonone E has been found to inhibit the expression levels of tyrosinase, tyrosinase-related protein 1 (TRP-1), TRP-2, cAMP response element binding protein (CREB), and microphthalmia-associated transcription factor (MITF) which were increased after stimulation by α-MSH . It also dose-dependently rescued the phosphorylation of Akt and p38 mitogen-activated protein kinases (MAPK), which were up- or down-regulated after stimulation by α-MSH .

Scientific Research Applications

Synthesis and Chemical Structure

  • Total Synthesis of Mansonone E : Mansonone E was synthesized efficiently from 3-bromo-4-methyl acetophenone, providing a facile route to its tricyclic structure, essential for further research and applications (Fang & Hu, 2014).

  • Formal Synthesis of Mansonone F : Demonstrates a method for constructing the oxaphenalene skeleton, a key component in mansonone synthesis, showcasing its potential for diverse chemical applications (Suh et al., 2000).

Biological and Pharmacological Activities

  • Cytotoxic Effects : Mansonone E shows potent cytotoxic effects on various human tumor cell lines, suggesting its potential use in cancer research (Wang et al., 2004).

  • Cholinesterase Inhibitory Activities : Its ability to inhibit cholinesterase suggests potential for treating neurological disorders like Alzheimer's disease (Changwong et al., 2012).

  • Antibacterial and Antifungal Applications : Exhibits significant antibacterial and antifungal properties, indicating potential as a natural pesticide or in the development of new antibiotics (Mongkol & Chavasiri, 2016).

  • Antimalarial Activity : Shows activity against Plasmodium falciparum, the parasite responsible for malaria, indicating potential as an antimalarial agent (Yoiprommarat et al., 2019).

Potential for Enhanced Therapeutic Applications

  • Enhanced Solubility and Anticancer Potential : Research shows potential to increase the solubility and efficacy of Mansonone G, a related compound, suggesting similar approaches could be applied to Mansonone E for improved therapeutic applications (Mahalapbutr et al., 2019).

Future Directions

An analog of Mansonone E, known as MSN8C, has been identified as a novel catalytic inhibitor of human DNA topoisomerase II that induces tumor regression . It has shown significant antiproliferative activity against eleven human tumor cell lines in vitro . This suggests that Mansonone E and its analogs could have potential applications in antitumor therapies in the future .

properties

IUPAC Name

4,8,12-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-7-4-5-10-8(2)6-18-15-9(3)13(16)14(17)11(7)12(10)15/h4-5,8H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWTYRLIJCHSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(C(=O)C(=O)C3=C(C=CC1=C32)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965144
Record name 3,6,9-Trimethyl-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mansonone E

CAS RN

5090-87-9
Record name Mansonone E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9-Trimethyl-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
333
Citations
AM El-Halawany, R Salah El Dine… - Pharmaceutical …, 2013 - Taylor & Francis
Context: Mansonone G and mansorin A are major bioactive constituents from Mansonia gagei Drumm (Sterculiaceae) wood, and their mild anti-estrogenic activity was reported …
Number of citations: 14 www.tandfonline.com
D Wang, MY Xia, Z Cui, S Tashiro… - Biological and …, 2004 - jstage.jst.go.jp
… pumila, and two sesquiterpene o-naphthoquinones, mansonone E (ME) and F (MF), were isolated from this species for the first time. It has been reported that ME and MF have …
Number of citations: 72 www.jstage.jst.go.jp
R Mongkol, W Chavasiri - Journal of Integrative Agriculture, 2016 - Elsevier
… (2008) reported that mansonone E from the heartwoods of T. … mansonone E significantly inhibited plant pathogens, herbicidal and antifeedant activities. Moreover, mansonone E did not …
Number of citations: 18 www.sciencedirect.com
KH Lee, CH Cho, KH Rhee - J Med Plants Res, 2012 - academicjournals.org
… The anti-leukemic activities of mansonone E, shown against various leukemia cell lines using hollow fiber assay (Table 1). For the sensitivity test of mansonone E, we used four …
Number of citations: 11 academicjournals.org
A Nishina, A Miura, M Goto, K Terakado… - Biological and …, 2018 - jstage.jst.go.jp
… of melanogenesis inhibition using mansonone E, which has low … or 48 h after the addition of mansonone E and α-MSH are shown … Addition of mansonone E significantly suppressed the …
Number of citations: 24 www.jstage.jst.go.jp
N Changwong, C Sabphon, K Ingkaninan… - Phytotherapy …, 2012 - Wiley Online Library
… mansonone G and mansonone E vs. mansonone H). From … Mansonone E had more pronounced ChE inhibitory activities … support the potential role of mansonone E as one of the key …
Number of citations: 44 onlinelibrary.wiley.com
R Hairani, R Mongkol, W Chavasiri - Bioorganic & Medicinal Chemistry …, 2016 - Elsevier
… The separation of fraction 4 furnished mansonone E (2, 207 mg) as orange powder. Mansonone H (4, 196 mg) was isolated from fraction 5. Mansonone G (3, 10 g) as orange powder …
Number of citations: 22 www.sciencedirect.com
HH Htoo, NNT Tuyet, K Nakprasit, C Aonbangkhen… - Plos one, 2022 - journals.plos.org
In an era where the rate of bacteria evolving to be resistant to clinically-used antibiotics far exceeds that of antibiotic discovery, the search for new sources of antibacterial agents has …
Number of citations: 1 journals.plos.org
WM Best, D Wege - Tetrahedron Letters, 1981 - Elsevier
… We now report the use of such an approach in the synthesis of mansonone E 10, one of a series of naphthoquinones isolated from the wood of Mansonia attissima. … Accordingly, S …
Number of citations: 55 www.sciencedirect.com
ZH Huang, ST Zhuo, CY Li, HT Xie, D Li, JH Tan… - European journal of …, 2013 - Elsevier
Two series of novel C-9 chloro- and bromo-substituted mansonone E derivatives with triazole moieties at the C-3 position were prepared by using copper-catalysed azide–alkyne …
Number of citations: 32 www.sciencedirect.com

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